2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate
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Overview
Description
2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate is a heterocyclic compound that features a benzoxazole ring structure Benzoxazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. For instance, the reaction of 2-aminophenol with benzaldehyde in the presence of an acid catalyst can yield the desired benzoxazole derivative . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of benzoxazole derivatives .
Scientific Research Applications
2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives can inhibit certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-phenylbenzoxazole: Shares a similar benzoxazole core structure but differs in the substitution pattern.
2-Phenylbenzoxazole: Lacks the methyl group present in 2-Phenyl-beta-methyl-5-benzoxazoleethanol hydrate.
2-Phenylbenzimidazole: Contains an imidazole ring instead of a benzoxazole ring.
Uniqueness
This compound is unique due
Properties
CAS No. |
64037-27-0 |
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Molecular Formula |
C64H62N4O9 |
Molecular Weight |
1031.2 g/mol |
IUPAC Name |
2-(2-phenyl-1,3-benzoxazol-5-yl)propan-1-ol;hydrate |
InChI |
InChI=1S/4C16H15NO2.H2O/c4*1-11(10-18)13-7-8-15-14(9-13)17-16(19-15)12-5-3-2-4-6-12;/h4*2-9,11,18H,10H2,1H3;1H2 |
InChI Key |
CFZVHPKDNFUKEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.CC(CO)C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3.O |
Origin of Product |
United States |
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